1-(2-Chloro-5-hydroxypyridin-4-YL)ethanone is a chemical compound characterized by a pyridine ring substituted with a chloro group and a hydroxy group, alongside an ethanone functional group. Its molecular formula is and it has a molar mass of approximately 171.58 g/mol. The structural arrangement of this compound contributes to its unique reactivity and potential applications in various fields, including medicinal chemistry and synthetic organic chemistry .
Research indicates that 1-(2-Chloro-5-hydroxypyridin-4-YL)ethanone exhibits notable biological activities, particularly in antimicrobial and anti-inflammatory contexts. The unique combination of chloro and hydroxy groups may enhance its interaction with biological targets, making it a candidate for further pharmacological studies. Investigations into its mechanism of action suggest that it may modulate the activity of specific enzymes or receptors, contributing to its therapeutic potential.
The synthesis of 1-(2-Chloro-5-hydroxypyridin-4-YL)ethanone can be achieved through several methods, including:
These methods allow for efficient production while maintaining high yields.
1-(2-Chloro-5-hydroxypyridin-4-YL)ethanone finds applications across various domains:
Studies focusing on the interactions of 1-(2-Chloro-5-hydroxypyridin-4-YL)ethanone with biological targets have highlighted its potential as a modulator of enzyme activity. Molecular docking studies can elucidate binding poses and interactions within active sites, providing insights into its pharmacological profile. Such investigations are crucial for understanding how structural features influence its biological efficacy .
Several compounds share structural similarities with 1-(2-Chloro-5-hydroxypyridin-4-YL)ethanone. A comparison highlights its unique features:
Compound Name | Key Features | Uniqueness |
---|---|---|
1-(3-Hydroxy-4-pyridinyl)ethanone | Lacks the chloro substituent | Different reactivity and potential biological activity |
1-(3-Chloro-4-pyridinyl)ethanone | Lacks the hydroxy group | Affects solubility and chemical behavior |
1-(3-Chloro-5-methoxy-4-pyridinyl)ethanone | Contains a methoxy group instead of hydroxy | Alters chemical and biological properties |
1-(2-Chloropyridine-4-YL)ethanone | Different positioning of substituents | Unique functional properties due to position |
The presence of both chloro and hydroxy groups on the pyridine ring distinguishes 1-(2-Chloro-5-hydroxypyridin-4-YL)ethanone from its analogs, conferring unique reactivity and biological activities that warrant further exploration.